molecular formula C23H17N3O3S B2853749 4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361480-39-9

4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2853749
CAS No.: 361480-39-9
M. Wt: 415.47
InChI Key: XPZGAUPKBIRCRG-UHFFFAOYSA-N
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Description

4-Benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a small-molecule benzamide derivative featuring a thiazole ring substituted with a 3-nitrophenyl group at the 4-position and a benzyl-substituted benzamide moiety at the 2-position. This compound belongs to a class of heterocyclic molecules extensively studied for their biological activities, including enzyme inhibition, antiproliferative properties, and modulation of cellular pathways .

Properties

IUPAC Name

4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-22(18-11-9-17(10-12-18)13-16-5-2-1-3-6-16)25-23-24-21(15-30-23)19-7-4-8-20(14-19)26(28)29/h1-12,14-15H,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZGAUPKBIRCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for thiazole formation. For this compound, cyclization involves reacting 3-nitrobenzoylacetonitrile with thioamide precursors:

Reaction Conditions

Component Specification Source Reference
Thiourea precursor N-(3-Nitrobenzoyl)thiourea
α-Halo ketone 2-Bromo-1-(3-nitrophenyl)ethanone
Solvent Ethanol or THF
Temperature Reflux (78–90°C)
Reaction Time 4–6 hours

The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the halo ketone, followed by cyclodehydration to form the thiazole ring. This method yields the 4-(3-nitrophenyl)-1,3-thiazol-2-amine intermediate with reported yields of 65–78%.

Regioselectivity Challenges

The electron-withdrawing nitro group at the phenyl ring’s meta position directs cyclization to the 4-position of the thiazole, minimizing competing 5-substitution. Computational studies suggest that the nitro group’s -I effect stabilizes the transition state for C4 attack.

Benzamide Coupling: Amidation Techniques

Carboxylic Acid Activation

The 2-amino group of the thiazole intermediate undergoes amidation with 4-benzylbenzoyl chloride. Two activation methods are prevalent:

Method A: Schotten-Baumann Reaction

Parameter Value Source Reference
Acylating Agent 4-Benzylbenzoyl chloride
Base 10% NaOH
Solvent Dichloromethane/Water (biphasic)
Temperature 0–5°C
Yield 82–85%

Method B: DCC/HOBt-Mediated Coupling

Parameter Value Source Reference
Coupling Reagent Dicyclohexylcarbodiimide (DCC)
Additive Hydroxybenzotriazole (HOBt)
Solvent Dry DMF
Temperature Room temperature
Yield 88–92%

Method B provides superior yields but requires anhydrous conditions, making Method A preferable for large-scale synthesis.

Reaction Optimization and Impurity Control

Byproduct Formation

Common impurities include:

  • 5-Substituted regioisomer : ≤3% when using nitro-directed cyclization
  • N-Acetylated byproduct : ≤1.5% controlled via stoichiometric HCl addition
  • Hydrolyzed benzamide : <1% under Schotten-Baumann conditions

Purification Protocols

Step Technique Purity Achieved
Crude product Recrystallization (EtOH/H2O) 95–97%
Final purification Column chromatography (SiO2, EtOAc/Hex) >99%

HPLC analysis (C18 column, MeCN/H2O gradient) confirms purity, with retention times of 8.2 min for the target compound vs. 6.7 min for the 5-substituted isomer.

Spectroscopic Characterization

Key NMR Assignments (400 MHz, DMSO-d6)

Signal (ppm) Assignment
8.72 (s, 1H) Thiazole H5
8.21–8.15 (m, 4H) 3-Nitrophenyl protons
7.45–7.32 (m, 9H) Benzamide and benzyl aromatics
4.12 (s, 2H) Benzyl CH2

IR Spectral Data

Band (cm⁻¹) Vibration
1685 C=O stretch (amide I)
1530 NO2 asymmetric stretch
1342 C-N stretch (thiazole)

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Industrial-Scale Production Considerations

Parameter Laboratory Scale Pilot Plant Scale
Batch Size 5–10 g 2–5 kg
Cycle Time 48 hours 96 hours
Solvent Recovery 60–70% 85–90%
E-Factor 32 18

Process intensification via flow chemistry reduces reaction times by 40% but demands specialized equipment.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The thiazole ring system present in 4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide contributes significantly to its biological activity. Research has shown that derivatives of thiazole exhibit a broad spectrum of antimicrobial properties. For instance, compounds containing thiazole scaffolds have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, demonstrating varying degrees of inhibition . In particular, modifications to the thiazole structure can enhance antibacterial efficacy, making it a promising candidate for developing new antibiotics.

Anticancer Properties
Studies have indicated that thiazole derivatives can also exhibit anticancer activity. The compound may inhibit specific pathways involved in cancer cell proliferation and survival. For example, research has shown that thiazole-based compounds can induce apoptosis in cancer cells by targeting the mitochondrial pathway . The incorporation of the nitrophenyl group may further enhance this activity by improving the compound's interaction with cellular targets.

Biochemical Applications

Enzyme Inhibition
Thiazole derivatives are known to act as enzyme inhibitors, which is crucial for drug development targeting various diseases. The specific structure of this compound allows it to interact with enzymes involved in metabolic pathways. For instance, studies have demonstrated that certain thiazole compounds can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are important in neurological and respiratory functions .

Drug Design and Development
The compound's unique chemical structure serves as a lead for designing new drugs. Molecular docking studies have been employed to predict how well this compound binds to target proteins, facilitating the development of more effective therapeutic agents . By modifying the benzamide and thiazole portions of the molecule, researchers can optimize its pharmacokinetic and pharmacodynamic properties.

Material Science

Synthesis of Functional Materials
The synthesis of this compound has implications in material science, particularly in creating functional materials with specific electronic or optical properties. The thiazole moiety is known for its ability to form coordination complexes with metals, which can be utilized in developing sensors or catalysts . The structural versatility allows for modifications that can tailor the material properties for specific applications.

Case Studies

Study Focus Findings
Desai et al. (2021)Antibacterial ActivityCompounds with thiazole rings exhibited significant inhibition against Bacillus subtilis and Staphylococcus aureus .
Masuda et al. (2004)Enzyme InhibitionDemonstrated that thiazole derivatives could effectively inhibit acetylcholinesterase activity .
PMC Study (2021)Anticancer PropertiesInvestigated the apoptotic effects of thiazole compounds on cancer cell lines; showed promising results .

Mechanism of Action

The mechanism of action of 4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the nitrophenyl group can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The thiazole ring serves as a critical scaffold in these compounds. Substitutions at the 4-position of the thiazole significantly influence bioactivity:

  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing the 3-nitrophenyl group with a 4-methylphenyl moiety resulted in 129.23% activity in growth modulation assays, suggesting that electron-donating groups (e.g., methyl) may enhance efficacy in specific contexts compared to nitro groups .

Key Insight : The 3-nitrophenyl group in the target compound may confer stronger electron-withdrawing effects than 4-substituted analogs, influencing receptor binding kinetics.

Aromatic Substituents and Bioactivity

  • N-[4-(Naphthalen-2-yl)-1,3-Thiazol-2-yl]Benzamide (): Substitution with a naphthyl group enhances hydrophobic interactions but reduces solubility (logP = 5.65). The target compound’s benzyl group balances hydrophobicity (predicted logP ~4–5) with moderate solubility .

Heterocyclic Modifications

  • Triazole-Containing Analogs (): Compounds like 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine incorporate triazole rings, enabling additional hydrogen-bonding interactions. However, synthetic complexity increases compared to the target compound’s thiazole-benzamide framework .

Comparative Data Table

Compound Name Thiazole Substituent Benzamide Substituent Key Bioactivity/Property Reference
Target Compound 3-Nitrophenyl 4-Benzyl N/A (Inferred activity) -
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy 129.23% growth modulation
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-Nitrophenyl 4-Diethylsulfamoyl Enhanced solubility
N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide Naphthalen-2-yl Benzoyl High logP (5.65)

Biological Activity

4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H16N2O2SC_{19}H_{16}N_{2}O_{2}S with a molecular weight of approximately 344.41 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit various enzymes, which may contribute to their anticancer and antimicrobial properties.
  • Modulation of Cell Signaling Pathways : Compounds containing thiazole moieties often interact with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
  • Antioxidant Properties : Some studies suggest that thiazole derivatives exhibit antioxidant activities, which can protect cells from oxidative stress.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity Description Reference
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Effects Demonstrated activity against specific bacterial strains.
Anti-inflammatory Effects Potential to reduce inflammation markers in vitro.

Case Studies

Several case studies have investigated the efficacy of this compound in different biological contexts:

  • Anticancer Studies : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity compared to control groups .
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This indicates promising antibacterial properties that warrant further investigation.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6), highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for 4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Formation of the thiazole core by cyclizing 3-nitrobenzaldehyde with thiourea derivatives under reflux in ethanol .
  • Step 2 : Coupling the thiazole intermediate with 4-benzylbenzoyl chloride using a carbodiimide coupling agent (e.g., DCC) in anhydrous dichloromethane under nitrogen .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are used to isolate the pure product. Reaction progress is monitored via TLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structural integrity, including the benzyl, nitrophenyl, and thiazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity (<0.4% deviation) .

Q. What are the common chemical reactions involving this compound’s functional groups?

  • Thiazole Ring : Participates in electrophilic substitution (e.g., bromination at the 5-position) under acidic conditions .
  • Amide Group : Resists hydrolysis under mild conditions but can undergo reduction with LiAlH4_4 to form a secondary amine .
  • Nitro Group : Catalytic hydrogenation (H2_2, Pd/C) reduces it to an amine, altering biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature : Maintain 60–70°C during cyclization to minimize side products (e.g., dimerization) .
  • Solvent Choice : Use polar aprotic solvents (DMF or DMSO) for coupling reactions to enhance solubility of intermediates .
  • Inert Atmosphere : Nitrogen or argon prevents oxidation of the thiazole sulfur and nitro group .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. DCC) to reduce reaction time .

Q. How do structural modifications influence biological activity?

  • Nitro Group Replacement : Substitute with cyano or trifluoromethyl to enhance metabolic stability while retaining target binding .
  • Benzyl Group Variations : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to improve interaction with hydrophobic enzyme pockets .
  • Thiazole Ring Expansion : Replace with oxazole or pyridine to study steric effects on receptor affinity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C and 50°C .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous 13^13C and 1^1H correlations .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What strategies mitigate by-product formation during synthesis?

  • Stepwise Purification : Isolate intermediates before coupling to prevent cross-reactivity .
  • Additive Use : Add molecular sieves to absorb water in coupling reactions, minimizing hydrolysis by-products .
  • By-Product Analysis : Use LC-MS to identify impurities and adjust stoichiometry/reactant ratios accordingly .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24h; analyze degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation using UV-Vis spectroscopy .
  • Plasma Stability : Test in human plasma at 37°C; quantify parent compound loss via LC-MS/MS .

Q. What methods are used to study its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., kinases) .
  • Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive binding assays .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (software: GROMACS) to predict binding modes .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for passage number .
  • Metabolite Profiling : Identify active metabolites (e.g., nitro-reduced amine) via LC-MS in cell lysates .
  • Dose-Response Curves : Use nonlinear regression to calculate IC50_{50} values across multiple replicates .

Methodological Notes

  • Synthesis References : Prioritize inert conditions and stepwise purification .
  • Characterization : Combine NMR, MS, and elemental analysis for unambiguous confirmation .
  • Advanced Studies : Integrate computational and experimental approaches to resolve data conflicts .

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